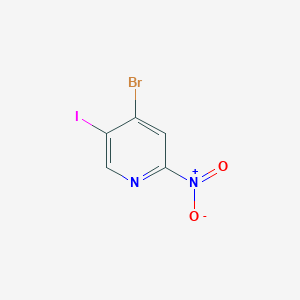
4-Bromo-5-iodo-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-iodo-2-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2BrIN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, iodine, and nitro groups on the pyridine ring significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-nitropyridine typically involves the nitration of 4-bromo-5-iodopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-iodo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
4-Bromo-5-iodo-2-nitropyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-iodo-2-nitropyridine and its derivatives depends on the specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the nitro group allows for potential interactions with electron-rich sites, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-nitropyridine
- 5-Iodo-2-nitropyridine
- 4-Bromo-5-chloro-2-nitropyridine
Comparison: 4-Bromo-5-iodo-2-nitropyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns compared to compounds with only one halogen atom. The combination of bromine and iodine allows for selective functionalization and the formation of diverse derivatives .
Propriétés
Formule moléculaire |
C5H2BrIN2O2 |
|---|---|
Poids moléculaire |
328.89 g/mol |
Nom IUPAC |
4-bromo-5-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
Clé InChI |
ILQHLDNOXYPMKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1[N+](=O)[O-])I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


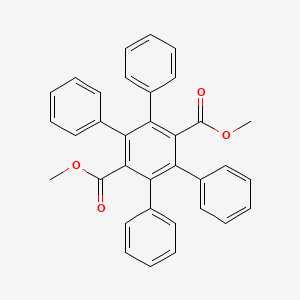
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
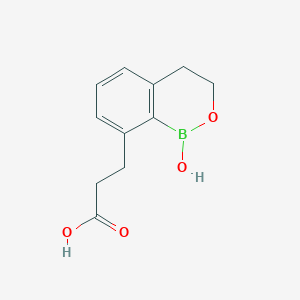
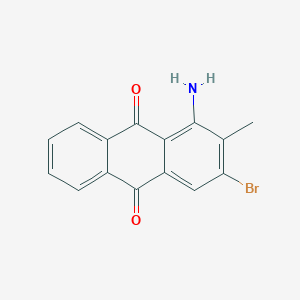
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)

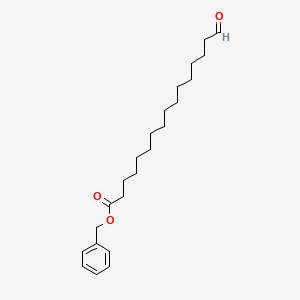

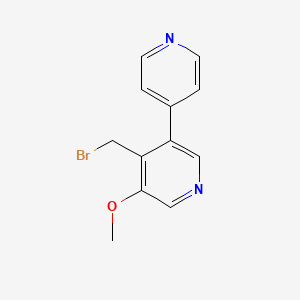
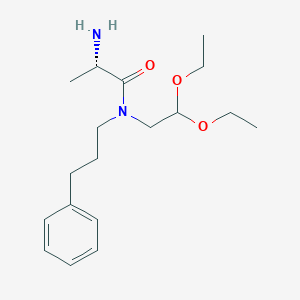
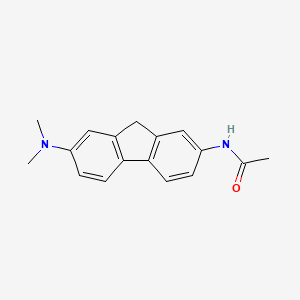
![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)

